Indole-4,7-diol, 3-(2-aminopropyl)- Indole-4,7-diol, 3-(2-aminopropyl)-
Brand Name: Vulcanchem
CAS No.: 55206-17-2
VCID: VC18425730
InChI: InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

Indole-4,7-diol, 3-(2-aminopropyl)-

CAS No.: 55206-17-2

Cat. No.: VC18425730

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Indole-4,7-diol, 3-(2-aminopropyl)- - 55206-17-2

Specification

CAS No. 55206-17-2
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-(3-aminopropyl)-1H-indole-4,7-diol
Standard InChI InChI=1S/C11H14N2O2/c12-5-1-2-7-6-13-11-9(15)4-3-8(14)10(7)11/h3-4,6,13-15H,1-2,5,12H2
Standard InChI Key KWJHDFUOWZGKHO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1O)C(=CN2)CCCN)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-(3-aminopropyl)-1H-indole-4,7-diol . Its molecular formula C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2 reflects a compact structure with multiple functional groups, including two hydroxyls, a primary amine, and an aromatic indole core.

Structural Representation

The SMILES notation for the compound is C1=CC(=C2C(=C1O)C(=CN2)CCCN)O, while its InChIKey is KWJHDFUOWZGKHO-UHFFFAOYSA-N . The presence of hydroxyl groups at positions 4 and 7 and the aminopropyl chain at position 3 creates a polar molecule with hydrogen-bonding capabilities (Figure 1).

Table 1: Key Identifiers of Indole-4,7-diol, 3-(2-aminopropyl)-

PropertyValueSource
CAS Registry Number55206-17-2
Molecular Weight206.24 g/mol
XLogP31
Hydrogen Bond Donors4
Hydrogen Bond Acceptors3

Synthesis and Structural Challenges

Synthetic Routes

While no direct synthesis protocol for Indole-4,7-diol, 3-(2-aminopropyl)- has been published, analogous indole derivatives are typically synthesized via:

  • Alkylation of indole precursors using propylamine derivatives.

  • Condensation reactions involving tryptamine analogs and hydroxylation agents .

A study on structurally related indolyl 1,2-propanediol alkaloids revealed discrepancies between synthetic and natural products’ NMR spectra, underscoring the complexity of achieving correct regioselectivity in hydroxylated indoles . For instance, silver-mediated alkoxylation and BF3_3-promoted elimination have been employed to construct 3-alkoxyindoles, but these methods require precise control to avoid side reactions .

Analytical Characterization

The compound’s purity and structure are confirmed via:

  • 1^1H NMR: Peaks corresponding to aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (δ 4.5–5.5 ppm), and amine protons (δ 1.5–2.5 ppm).

  • HRMS: A molecular ion peak at m/z 206.1055 (calculated for C11H14N2O2\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2) .

Physicochemical Properties

Solubility and Lipophilicity

With an XLogP3 value of 1 , the compound exhibits moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. The four hydrogen bond donors and three acceptors further enhance its solubility in polar solvents like water or ethanol.

Stability and Reactivity

The indole ring is susceptible to electrophilic substitution, particularly at the 5- and 6-positions. The hydroxyl groups may undergo oxidation under acidic conditions, necessitating inert atmospheres during storage .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area82.3 Ų
Rotatable Bond Count3
Heavy Atom Count15

Biological Activity and Toxicology

Acute Toxicity

Subcutaneous administration in mice resulted in an LDLo (lowest published lethal dose) of 100 mg/kg, with cardiac abnormalities observed post-mortem . This highlights the need for cautious handling and further dose-response studies.

Applications and Future Directions

Pharmaceutical Development

The compound’s dual hydroxyl and amine functionalities make it a candidate for:

  • Antidepressant agents: Modulating serotonin pathways.

  • Antimicrobial scaffolds: Hybridization with quinazolinones or β-lactams .

Research Gaps

  • Synthetic Optimization: Development of regioselective hydroxylation methods.

  • In Vivo Studies: Pharmacokinetic profiling and target identification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator